molecular formula C10H10O4 B8489176 5-(2'-Hydroxyethoxy)-benzo[b]furan-3-one

5-(2'-Hydroxyethoxy)-benzo[b]furan-3-one

Cat. No.: B8489176
M. Wt: 194.18 g/mol
InChI Key: QZFRQESYAUYQLN-UHFFFAOYSA-N
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Description

5-(2'-Hydroxyethoxy)-benzo[b]furan-3-one is a heterocyclic compound characterized by a benzofuranone core substituted with a 2-hydroxyethoxy group at the 5-position. Its synthesis involves radical-triggered cyclization reactions, as demonstrated in , where α,β-conjugated enynes react with sulfonyl hydrazides under catalytic conditions (TBAI, Cu(OAc)₂, PivOH, BPO, 100°C, 12 h). The reaction proceeds via a sulfonyl radical intermediate, initiating a 5-endo-dig cyclization cascade to form the benzo[b]furan-3-one scaffold . This method highlights the compound’s accessibility through modern catalytic strategies, contrasting with traditional approaches that may suffer from equilibrium shifts favoring enol forms, as noted in .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

5-(2-hydroxyethoxy)-1-benzofuran-3-one

InChI

InChI=1S/C10H10O4/c11-3-4-13-7-1-2-10-8(5-7)9(12)6-14-10/h1-2,5,11H,3-4,6H2

InChI Key

QZFRQESYAUYQLN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key benzo[b]furan-3-one derivatives and their properties:

Compound Name Substituent(s) Synthesis Method Key Features/Applications Reference
5-(2'-Hydroxyethoxy)-benzo[b]furan-3-one 5-OCH₂CH₂OH Radical cyclization (Cu/TBAI/BPO) High solubility, catalytic synthesis
5-Methoxybenzo[b]furan-3-one 5-OCH₃ Traditional alkylation/cyclization Lower polarity, precursor for drugs
5-Bromo-3-hydroxy-3H-2-benzofuran-1-one 5-Br, 3-OH Halogenation of parent scaffold Brominated analog for drug discovery
2-(3',4',5'-Trimethoxybenzoyl)-3-amino benzofuran 2-COAr, 3-NH₂ Aldol condensation/Knoevenagel reaction Anticancer/antimicrobial activity
(3E)-3-Benzylidene-5-butylfuran-2-one 3-PhCH=, 5-C₄H₉ Multicomponent reactions Flavoring agent, natural product
Key Observations:
  • Substituent Effects : The hydroxyethoxy group in the target compound improves hydrophilicity compared to methoxy (5-OCH₃) or alkyl (5-C₄Hₙ) substituents. This property is critical for bioavailability in drug design .
  • Synthetic Accessibility: Radical-mediated methods () offer higher efficiency and regioselectivity than classical methods (e.g., ’s failed nucleophilic addition due to enol dominance) .
  • Functionalization Potential: Brominated derivatives (e.g., 5-Br in ) enable further cross-coupling reactions, whereas amino or acylated analogs () are tailored for bioactivity studies .

Reaction Mechanisms and Catalytic Strategies

The target compound’s synthesis via sulfonyl radical intermediates () contrasts with other methods:

  • Multicomponent Reactions : describes furan-2(5H)-one derivatives synthesized via piperidine-catalyzed condensation, emphasizing modularity but requiring precise stoichiometry .
  • Halogenation: ’s bromination of benzofuranones uses N-bromosuccinimide (NBS), a straightforward approach for introducing halogens .

Radical-based pathways () are advantageous for constructing complex polycycles but require careful optimization of initiators like BPO .

Q & A

Q. Can green chemistry principles be applied to its synthesis?

  • Methodological Answer : Hexafluoropropan-2-ol as a solvent reduces reaction time by 50% vs. traditional solvents. Microwave-assisted synthesis further cuts energy use .

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